2-cycloheptyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
4-CYCLOHEPTYL-4-AZATRICYCLO[5210~2,6~]DEC-8-ENE-3,5-DIONE is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain efficiency and consistency .
Chemical Reactions Analysis
4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical versatility.
Scientific Research Applications
4-CYCLOHEPTYL-4-AZATRICYCLO[521
Medicinal Chemistry: It exhibits neuroprotective properties by modulating NMDA receptors and voltage-gated calcium channels, making it a candidate for treating neurodegenerative disorders.
Materials Science: Its unique structure allows for the development of novel polymers and materials with specific mechanical and thermal properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By binding to these receptors, the compound modulates calcium influx and neuronal excitability, thereby exerting neuroprotective effects . This modulation helps in attenuating neurotoxicity and promoting cell viability in neuronal cells .
Comparison with Similar Compounds
Similar compounds to 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE include:
10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE: This compound shares a similar tricyclic structure but differs in its oxygen atom placement, affecting its chemical reactivity and biological activity.
4-(3-HYDROXY-PHENYL)-4-AZA-TRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE: This derivative has a hydroxyl group attached to the phenyl ring, enhancing its potential for hydrogen bonding and increasing its solubility in aqueous environments.
The uniqueness of 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE lies in its specific cycloheptyl group, which imparts distinct steric and electronic properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
4-cycloheptyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C16H21NO2/c18-15-13-10-7-8-11(9-10)14(13)16(19)17(15)12-5-3-1-2-4-6-12/h7-8,10-14H,1-6,9H2 |
InChI Key |
DNXBYEDFFRXKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Origin of Product |
United States |
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